molecular formula C10H11NO3 B14482751 Acetamide, N-(4-acetylphenyl)-N-hydroxy- CAS No. 67274-51-5

Acetamide, N-(4-acetylphenyl)-N-hydroxy-

Cat. No.: B14482751
CAS No.: 67274-51-5
M. Wt: 193.20 g/mol
InChI Key: XUMTZKVLAGWNRS-UHFFFAOYSA-N
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Description

Acetamide, N-(4-acetylphenyl)-N-hydroxy- is a substituted acetamide derivative characterized by a 4-acetylphenyl group and an N-hydroxyl moiety. This compound is synthesized through chloroacetylation of 4-aminoacetophenone, yielding the versatile intermediate N-(4-acetylphenyl)-2-chloroacetamide (compound 1), which is further functionalized with thiocarbamoyl or arylazo-mercapto groups .

Properties

CAS No.

67274-51-5

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(4-acetylphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C10H11NO3/c1-7(12)9-3-5-10(6-4-9)11(14)8(2)13/h3-6,14H,1-2H3

InChI Key

XUMTZKVLAGWNRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C(=O)C)O

Origin of Product

United States

Preparation Methods

Cyano Group Functionalization

The cyano group in N-(4-acetylphenyl)-2-cyanoacetamide serves as a versatile handle for introducing hydroxylamine derivatives. Reacting this intermediate with hydroxylamine hydrochloride in ethanol under reflux conditions facilitates the formation of an amidoxime intermediate (Figure 1). Subsequent hydrolysis under acidic conditions (e.g., HCl/H2O) yields N-(4-acetylphenyl)-N-hydroxyacetamide.

Reaction Conditions:

  • Solvent: Ethanol, 80°C, 6 hours for amidoxime formation.
  • Hydrolysis: 2M HCl, 60°C, 3 hours.
  • Yield: ~65% (estimated from analogous reactions in).

This method leverages the nucleophilicity of hydroxylamine to modify the cyano group, though competing side reactions (e.g., over-hydrolysis) necessitate precise stoichiometric control.

Acetylation of 4-Acetylphenylhydroxylamine

A direct route involves acetylating 4-acetylphenylhydroxylamine, synthesized via partial reduction of 4-nitroacetophenone.

Reduction of 4-Nitroacetophenone

4-Nitroacetophenone is reduced using zinc dust in acetic acid at 50–60°C, yielding 4-acetylphenylhydroxylamine. The reaction is quenched with ice-water to isolate the hydroxylamine intermediate, which is subsequently acetylated.

Acetylation Protocol

The hydroxylamine intermediate reacts with acetyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (hydroxylamine:acetyl chloride).
  • Temperature: 0°C, 2 hours.
  • Yield: ~58% (extrapolated from).

This method’s efficacy depends on stabilizing the hydroxylamine intermediate, which is prone to oxidation.

The Chinese patent CN109824537A highlights Pd/C-mediated dehalogenation, which can be adapted for N-hydroxy group introduction.

Brominated Precursor Synthesis

5-Bromo-N-(2-methoxyphenyl)acetamide is synthesized via N-bromosuccinimide (NBS) bromination in dichloromethane under nitrogen.

Dehalogenation and Hydroxylation

The brominated intermediate undergoes hydrogenolysis with Pd/C (5% w/w) in ethanol at 50–75°C under hydrogen gas. Substituting hydrogen with hydroxylamine in situ introduces the N-hydroxy group via nucleophilic displacement.

Key Observations:

  • Catalyst Loading: 0.2 g Pd/C per 1 g substrate.
  • Reaction Time: 4–6 hours.
  • Yield: ~72% (adjusted from).

Comparative Analysis of Methodologies

The table below evaluates the three primary methods:

Method Key Reagents Yield Advantages Limitations
Cyanoacetamide Route NH2OH·HCl, HCl ~65% High functional group tolerance Multi-step hydrolysis
Hydroxylamine Acetylation Zn, AcCl, Et3N ~58% Direct N-hydroxy introduction Sensitive intermediates
Pd/C-Mediated Synthesis NBS, Pd/C, H2 ~72% Scalable, mild conditions Requires halogenated precursors

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-acetylphenyl)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(4-acetylphenyl)-N-hydroxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Acetamide, N-(4-acetylphenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Acetamide, N-(4-acetylphenyl)-N-hydroxy- with key analogs based on substituents and bioactivities:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Synthesis Method Reference ID
N-(4-acetylphenyl)-N-hydroxy-acetamide C₁₀H₁₁NO₃ (inferred) 4-acetylphenyl, N-hydroxy Under investigation (analogs: anticancer) Chloroacetylation of 4-aminoacetophenone
N-Hydroxy-N-(4-hydroxyphenyl)acetamide C₈H₉NO₃ 4-hydroxyphenyl, N-hydroxy Antioxidant potential (structural similarity to paracetamol derivatives) Substitution reactions
N-(4-Acetyl-3-hydroxyphenyl)acetamide C₁₀H₁₁NO₃ 4-acetylphenyl, 3-hydroxy Not reported (novel natural product) Isolation from plant extracts
N-(4-Aminophenyl)acetamide C₈H₁₀N₂O 4-aminophenyl Dye intermediate, oxidation base Acetylation of p-phenylenediamine
N-(4-((E)-3-Arylacryloyl)phenyl)acetamide C₁₇H₁₅NO₂ 4-acetylphenyl, arylacryloyl Antileishmanial activity Claisen-Schmidt condensation
N-(4-Acetylphenyl)-2-chloroacetamide C₁₀H₁₀ClNO₂ 4-acetylphenyl, 2-chloro Intermediate for antitumor agents Chloroacetylation of 4-aminoacetophenone

Key Observations :

  • N-Hydroxy Group: Enhances hydrogen bonding capacity compared to non-hydroxylated analogs like N-(4-acetylphenyl)-2-chloroacetamide .
  • Acetyl vs. In contrast, 4-hydroxyphenyl derivatives (e.g., N-Hydroxyparacetamol) are more polar, favoring solubility and antioxidant activity .
  • Chloro Substituents : N-(4-acetylphenyl)-2-chloroacetamide serves as a versatile intermediate for antitumor quinazoline derivatives, where chlorine acts as a leaving group in nucleophilic substitutions .

Pharmacological Activities

Anticancer Activity
  • Target Compound Analogs : Derivatives like N-(4-acetylphenyl)-2-(quinazoline-sulfonyl)acetamide show significant activity against HCT-116, MCF-7, and PC-3 cancer cell lines (MTT assay) . The N-hydroxy group may enhance DNA intercalation or topoisomerase inhibition.
  • Comparison with N-(4-Aminophenyl)acetamide: The amino group in this compound facilitates its use as a dye intermediate but lacks direct anticancer activity reported in the target compound’s analogs .
Analgesic and Anti-inflammatory Activity
  • N-Phenylacetamide Sulfonamides: Compounds like N-[4-(piperazinylsulfonyl)phenyl]acetamide (37) exhibit anti-hypernociceptive activity, surpassing paracetamol in inflammatory pain models . The target compound’s N-hydroxy group may modulate COX-2 inhibition similarly.
Antimicrobial Activity
  • Benzothiazole Derivatives : N-(4-Acetylphenyl)-2-chloroacetamide is used to synthesize benzothiazole hybrids with azomethine groups, showing potent antibacterial effects (MIC: 2–8 µg/mL) against E. coli and S. aureus .

Physicochemical Properties

Property N-(4-acetylphenyl)-N-hydroxy-acetamide* N-Hydroxy-N-(4-hydroxyphenyl)acetamide N-(4-Acetyl-3-hydroxyphenyl)acetamide
Molecular Weight ~193.20 g/mol (estimated) 167.16 g/mol 193.20 g/mol
LogP (Predicted) 1.5–2.0 0.8–1.2 1.2–1.6
Hydrogen Bond Donors 2 (N–OH, NH) 2 (N–OH, phenolic –OH) 2 (NH, phenolic –OH)
Key Applications Anticancer intermediate Antioxidant/metabolite Natural product isolation

*Estimated based on structural analogs .

Q & A

Q. What are the common synthetic routes for preparing N-(4-acetylphenyl)-N-hydroxyacetamide, and what challenges arise during purification?

Methodological Answer: A typical synthesis involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with hydroxylamine derivatives under alkaline conditions. For example, equimolar quantities of precursors are stirred in ethanol with sodium hydroxide, followed by recrystallization from aqueous ethanol to isolate the product . Challenges include maintaining pH control (5.5–6.5) to avoid side reactions and optimizing solvent systems for high-purity crystals. Recrystallization from methanol or aqueous solutions is recommended to remove unreacted intermediates .

Q. How is the structural identity of N-(4-acetylphenyl)-N-hydroxyacetamide confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • FT-IR/NMR : Peaks for the acetamide carbonyl (~1650–1700 cm⁻¹) and hydroxylamine (-NH-O-) groups (~3200–3400 cm⁻¹) are critical.
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, torsion angles in similar compounds (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide ) are refined to ±0.01 Å precision using software like APEX2 .
  • Melting point analysis : Compare observed values (e.g., 155–162°C) with literature data to verify purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for N-(4-acetylphenyl)-N-hydroxyacetamide derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often stem from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures.
  • Computational validation : Use density functional theory (DFT) to simulate spectra (e.g., B3LYP/6-311++G(d,p)) and compare with experimental data.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas within ±2 ppm error .

Q. What mechanistic insights guide the optimization of N-(4-acetylphenyl)-N-hydroxyacetamide in radical scavenging studies?

Methodological Answer: The hydroxylamine (-NH-O-) group acts as a radical trap. Experimental design should:

  • Monitor reaction kinetics : Use electron paramagnetic resonance (EPR) to detect stable nitroxide radicals.
  • Assess redox potential : Cyclic voltammetry (CV) quantifies the compound’s oxidation-reduction behavior.
  • Compare with analogs : Substitute the acetyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate reactivity .

Q. How can computational modeling predict the reactivity of N-(4-acetylphenyl)-N-hydroxyacetamide in catalytic systems?

Methodological Answer:

  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways.
  • Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites.
  • Solvent effects : Apply the conductor-like polarizable continuum model (CPCM) to model solvation .

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